2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-1-naphthylacetamide
Overview
Description
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-1-naphthylacetamide is a useful research compound. Its molecular formula is C20H18BrNO4 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.04192 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Analytical Chemistry Applications
In analytical chemistry, derivatives of 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-1-naphthylacetamide are used as labeling reagents. For instance, 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN), a derivative, has been utilized as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of various pharmaceutical formulations, enhancing the sensitivity and selectivity of drug analysis (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
2. Synthesis of Anti-Inflammatory Agents
This compound serves as an intermediate in the synthesis of non-steroidal anti-inflammatory agents, like nabumetone and naproxen. The bromo and methoxy groups present in its structure make it a valuable precursor in synthesizing these drugs, which are widely used to treat inflammation and pain (Xu & He, 2010).
3. Pharmaceutical Synthesis
Its derivatives are also employed in the synthesis of other pharmaceutical compounds. For example, 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen, is synthesized using a derivative of this compound as a starting material. This demonstrates its versatility in pharmaceutical synthesis (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
4. Medicinal Chemistry Research
In medicinal chemistry research, derivatives of this compound have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives have shown promising activities, comparable to standard drugs, highlighting their potential in drug development (Rani, Pal, Hegde, & Hashim, 2016).
5. Organic Synthesis
In organic chemistry, the compound and its derivatives find applications in the synthesis of complex molecules. For instance, 2-Naphthylmethoxymethyl, a derivative, is used as a protecting group for various functional groups during chemical synthesis, showcasing its utility in organic synthesis processes (Sato, Oishi, & Torikai, 2015).
Properties
IUPAC Name |
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-naphthalen-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-25-18-10-13(11-23)9-16(21)20(18)26-12-19(24)22-17-8-4-6-14-5-2-3-7-15(14)17/h2-10,23H,11-12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUWJDPGZIUZHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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